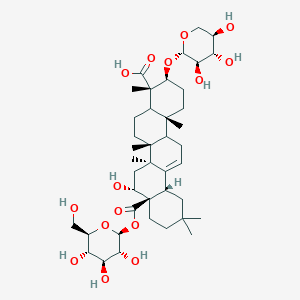

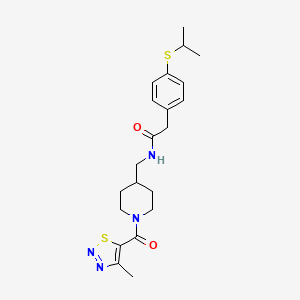

![molecular formula C13H12FNO2S B2930170 N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide CAS No. 303064-53-1](/img/structure/B2930170.png)

N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

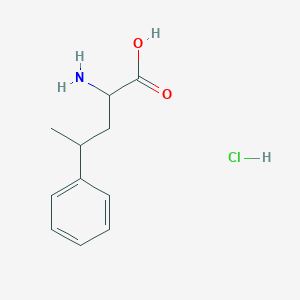

“N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C13H13FNO2S . It has a molecular weight of 266.32 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide”, often involves condensation reactions . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide” can be represented by the InChI code: 1S/C13H13FNO2S/c14-10-3-5-11(6-4-10)17-8-7-15-13(16)12-2-1-9-18-12/h1-6,9,18H,7-8H2,(H,15,16) .Physical And Chemical Properties Analysis

“N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide” has a molecular weight of 266.32 . It should be stored at a temperature of 28°C .Scientific Research Applications

Fluorescent Probes and Imaging

Fluorinated derivatives, like those incorporating fluorophenol moieties, have been developed for measuring intracellular pH, highlighting their potential as pH-sensitive probes for biological research. These compounds exhibit significant shifts in titration, serving as sensitive tools for tracking cellular processes (Rhee, Levy, & London, 1995).

Organic Electronics and Photovoltaics

Thiophene-based polymers demonstrate promising applications in organic photovoltaic cells. The design and synthesis of low bandgap semiconducting polymers incorporating thiophene units have led to high-performance single and tandem organic photovoltaic cells. These materials exhibit strong π–π stacking and high hole mobility, indicative of their utility in enhancing solar cell efficiency (Kim et al., 2014).

Medicinal Chemistry

Substituted thiophene carboxamides have been identified as potent and selective inhibitors in drug discovery. For instance, research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed their efficacy as Met kinase inhibitors, showcasing the therapeutic potential of thiophene derivatives in treating various diseases (Schroeder et al., 2009).

Fluorophores for Sensory Applications

The development of N-ethoxycarbonylpyrene and perylene thioamides as building blocks in the synthesis of fluorescent dyes underscores the versatility of thiophene derivatives in creating color-tunable fluorophores. These compounds display remarkable fluorescence properties, including dual fluorescence and high emission efficiency, making them suitable for various sensory applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c14-10-3-5-11(6-4-10)17-8-7-15-13(16)12-2-1-9-18-12/h1-6,9H,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKJQCYETACFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

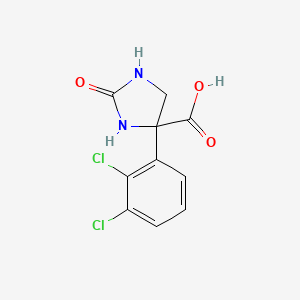

![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride](/img/structure/B2930103.png)

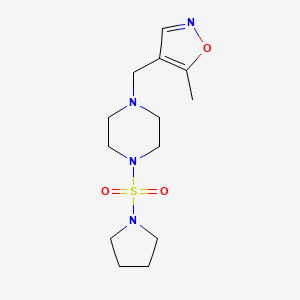

![2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2930105.png)

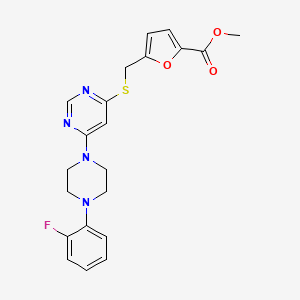

![benzo[c][1,2,5]thiadiazol-5-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2930106.png)

![6-Hydroxy-4-methyl-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2930110.png)